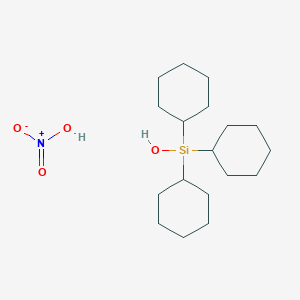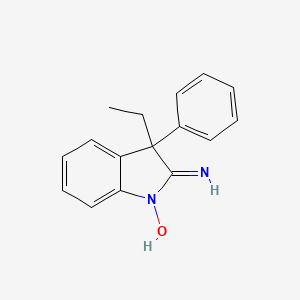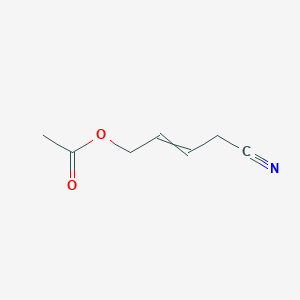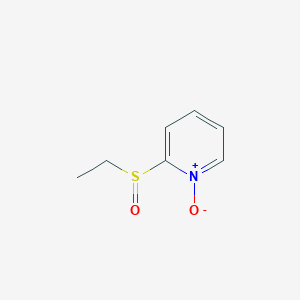
Nitric acid--tricyclohexylsilanol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitric acid–tricyclohexylsilanol (1/1) is a unique compound formed by the combination of nitric acid and tricyclohexylsilanol in a 1:1 molar ratio. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The interaction between the strong oxidizing properties of nitric acid and the organic silanol structure of tricyclohexylsilanol creates a compound with distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of nitric acid–tricyclohexylsilanol (1/1) typically involves the direct reaction of nitric acid with tricyclohexylsilanol. The reaction is carried out under controlled conditions to ensure the proper stoichiometry and to prevent side reactions. The general reaction can be represented as: [ \text{HNO}_3 + \text{(C}6\text{H}{11}\text{)}_3\text{SiOH} \rightarrow \text{(C}6\text{H}{11}\text{)}_3\text{SiONO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the production of nitric acid–tricyclohexylsilanol (1/1) may involve the use of high-purity reagents and advanced reaction vessels to control temperature and pressure. The process may also include purification steps to isolate the desired product and remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Nitric acid–tricyclohexylsilanol (1/1) can undergo various chemical reactions, including:
Oxidation: The nitric acid component can act as a strong oxidizing agent, facilitating the oxidation of other compounds.
Reduction: Under certain conditions, the compound can be reduced, leading to the formation of different silanol derivatives.
Substitution: The silanol group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Products may include silanols with higher oxidation states.
Reduction: Reduced silanol derivatives.
Substitution: Various substituted silanol compounds.
Wissenschaftliche Forschungsanwendungen
Nitric acid–tricyclohexylsilanol (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of nitric acid–tricyclohexylsilanol (1/1) involves the interaction of its nitric acid component with various molecular targets. Nitric acid can donate nitric oxide (NO), which is a signaling molecule involved in numerous biological pathways. The silanol component can interact with cellular membranes and proteins, potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
- Nitric acid–trimethylsilanol (1/1)
- Nitric acid–triphenylsilanol (1/1)
- Sulfuric acid–tricyclohexylsilanol (1/1)
Comparison: Nitric acid–tricyclohexylsilanol (1/1) is unique due to the combination of a strong oxidizing agent with a bulky organic silanol. This combination imparts distinct chemical reactivity and physical properties compared to other similar compounds. For example, the tricyclohexylsilanol component provides steric hindrance, which can influence the compound’s reactivity and stability.
Eigenschaften
CAS-Nummer |
61209-08-3 |
|---|---|
Molekularformel |
C18H35NO4Si |
Molekulargewicht |
357.6 g/mol |
IUPAC-Name |
nitric acid;tricyclohexyl(hydroxy)silane |
InChI |
InChI=1S/C18H34OSi.HNO3/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3)4/h16-19H,1-15H2;(H,2,3,4) |
InChI-Schlüssel |
UEYUKPQYSQDGAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)[Si](C2CCCCC2)(C3CCCCC3)O.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-([1,1'-Biphenyl]-4-yl)-1-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14593169.png)

![2-Azoniaspiro[4.5]decane, 2-methyl-2-(phenylmethyl)-, iodide](/img/structure/B14593171.png)


![5(4H)-Isoxazolone, 3-methyl-4-[(4-nitrophenyl)methylene]-, (Z)-](/img/structure/B14593192.png)
![4-[(3,4-Dichlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14593195.png)
![N-[4-Nitro-2-(2-nitrobenzoyl)phenyl]glycinamide](/img/structure/B14593197.png)


![1-[2-(Dimethylamino)ethyl]-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14593202.png)
![Ethyl [4-(chloromethanesulfonyl)-2-nitrophenoxy]acetate](/img/structure/B14593209.png)
![Ethyl [4-(4-oxoquinazolin-3(4H)-yl)phenyl]acetate](/img/structure/B14593215.png)
![6-[Dodecyl(methyl)amino]hexan-1-OL](/img/structure/B14593217.png)
